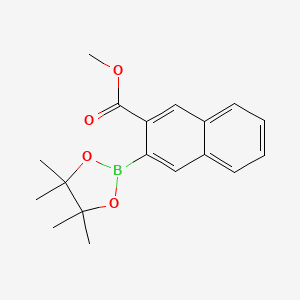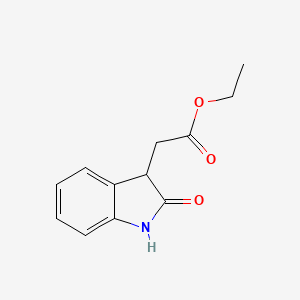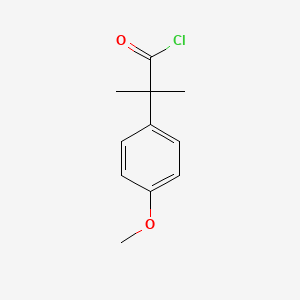
2-(4-Methoxyphenyl)-2-methylpropanoyl chloride
Übersicht
Beschreibung
Synthesis Analysis
This compound can be obtained by treatment of 4-methoxyacetophenone with 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and p-toluenesulfonic acid in methanol at 30–35° . It may also be used in the synthesis of substituted spiro[4.5]decane and 1-(4′-hydroxybenzyl)-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline (higenamine), a cardiotonic principle of aconite root .Molecular Structure Analysis
The molecular structure of this compound was confirmed by its physicochemical properties and spectroanalytical data . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2-(4-Methoxyphenyl)-2-methylpropanoyl chloride .Physical And Chemical Properties Analysis
This compound is a pale yellow to beige crystalline powder . It has a density of 1.2±0.1 g/cm3, a boiling point of 280.1±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C .Wirkmechanismus
2-(4-Methoxyphenyl)-2-methylpropanoyl chloride is an acylating agent, which means that it reacts with nucleophiles to form an ester. The reaction of this compound with a nucleophile involves the formation of a tetrahedral intermediate, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methoxyphenyl)-2-methylpropanoyl chloride has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, this compound is relatively stable and has a low toxicity. However, this compound is volatile and must be handled with care.
Zukünftige Richtungen
The use of 2-(4-Methoxyphenyl)-2-methylpropanoyl chloride in scientific research is expected to continue to expand in the future. In particular, this compound may be used in the synthesis of novel therapeutic agents, agrochemicals, and other organic compounds. Additionally, this compound may be used as a reactant in the synthesis of polymers and other materials. Furthermore, this compound may be used in the synthesis of novel drugs and drug delivery systems. Finally, this compound may be used in the development of new methods for the synthesis of a variety of organic compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-2-methylpropanoyl chloride has a wide range of scientific research applications, including in the synthesis of therapeutic agents and agrochemicals. It is also used as a reactant in the synthesis of drugs, such as antiretroviral agents, anti-inflammatory agents, and anti-cancer agents. Additionally, this compound is used in the synthesis of a variety of aromatic compounds and heterocyclic compounds.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMBIANFVAGWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




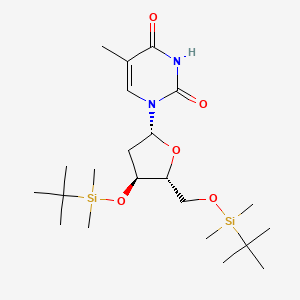

![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3136006.png)

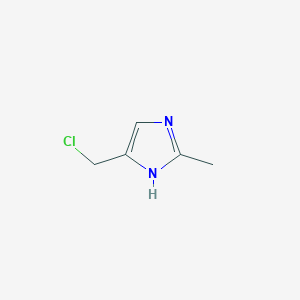
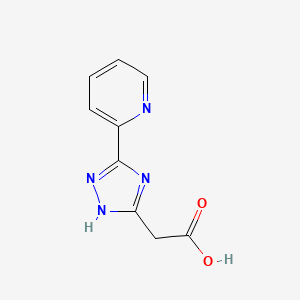
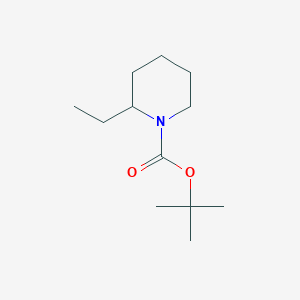


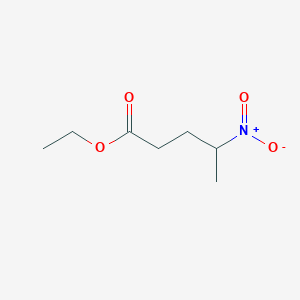
![alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester](/img/structure/B3136077.png)
